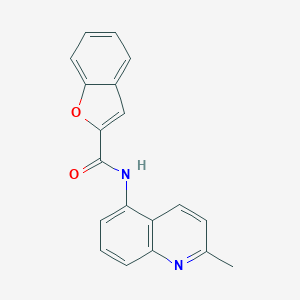
N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide, also known as Cmpd-7, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mécanisme D'action
N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide exerts its therapeutic effects by targeting various molecular pathways. In cancer research, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide inhibits the activity of AKT and mTOR, which are involved in cell growth and survival. In Alzheimer's disease research, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide inhibits the aggregation of amyloid-beta peptides by binding to their hydrophobic regions. In Parkinson's disease research, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide activates the Nrf2/ARE pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide inhibits the proliferation and migration of cancer cells and induces apoptosis. In Alzheimer's disease research, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide reduces the levels of amyloid-beta peptides and prevents the formation of plaques in the brain. In Parkinson's disease research, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide protects dopaminergic neurons from oxidative stress and prevents the formation of Lewy bodies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, such as its high purity and stability, its ability to penetrate the blood-brain barrier, and its low toxicity. However, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide also has some limitations, such as its low solubility in water and its tendency to form aggregates.
Orientations Futures
For N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide research include further studies on its mechanism of action, optimization of its chemical structure for improved potency and selectivity, and testing its efficacy in animal models of various diseases. Additionally, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide could be used as a lead compound for the development of novel drugs with therapeutic potential in cancer, Alzheimer's disease, and Parkinson's disease.
Méthodes De Synthèse
N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide can be synthesized using a one-pot reaction method, which involves the condensation of 2-methylquinoline-5-carboxylic acid with 2-aminobenzofuran in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is a white solid, which can be purified using column chromatography.
Applications De Recherche Scientifique
N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide has shown promising results as a potential anti-cancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease research, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease research, N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and prevent the formation of Lewy bodies.
Propriétés
Formule moléculaire |
C19H14N2O2 |
|---|---|
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
N-(2-methylquinolin-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H14N2O2/c1-12-9-10-14-15(20-12)6-4-7-16(14)21-19(22)18-11-13-5-2-3-8-17(13)23-18/h2-11H,1H3,(H,21,22) |
Clé InChI |
HRCQJMBXUVJIOC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
SMILES canonique |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243612.png)
![3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243613.png)
![N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243614.png)
![2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243616.png)
![4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243618.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-isopropoxybenzamide](/img/structure/B243619.png)
![3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243621.png)
![2-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243622.png)
![2-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243624.png)
![5-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B243626.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B243628.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B243632.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B243633.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243634.png)